Flt3/itd-IN-1

Description

Pathophysiological Significance of FMS-Like Tyrosine Kinase 3 Internal Tandem Duplications (FLT3-ITD) in Hematologic Malignancies

FLT3-ITD mutations are a key driver of leukemogenesis. xiahepublishing.com These mutations lead to the constitutive activation of the FLT3 receptor, which in turn activates a number of downstream signaling pathways that promote cell proliferation, survival, and differentiation. ashpublications.orgnih.gov

FLT3-ITD mutations are characterized by the insertion of a duplicated segment of DNA within the juxtamembrane domain of the FLT3 gene. xiahepublishing.comashpublications.org This duplication disrupts the autoinhibitory function of this domain, leading to ligand-independent dimerization and constitutive activation of the receptor. nih.gov The size and location of the ITD can vary, which may influence the clinical outcome. ashpublications.org

FLT3-ITD mutations are most common in AML, occurring in about 25-30% of cases. uhod.orgaml-hub.comhaematologica.org They are also found in a smaller percentage of patients with other hematologic malignancies, such as myelodysplastic syndrome (MDS) and acute lymphoblastic leukemia (ALL). xiahepublishing.com

Table 1: Incidence of FLT3-ITD Mutations in Hematologic Malignancies

| Malignancy | Incidence of FLT3-ITD |

|---|---|

| Acute Myeloid Leukemia (AML) | ~25-30% uhod.orgaml-hub.comhaematologica.org |

| Myelodysplastic Syndrome (MDS) | 0.7-3% xiahepublishing.com |

| Chronic Myelomonocytic Leukemia (CMML) | 2.7% xiahepublishing.com |

| Acute Lymphoblastic Leukemia (ALL) | 2.9% (T-ALL) xiahepublishing.com |

The constitutive activation of the FLT3 receptor by ITD mutations leads to the dysregulation of several key downstream signaling pathways:

STAT5 Pathway: FLT3-ITD strongly activates the Signal Transducer and Activator of Transcription 5 (STAT5) pathway. nih.govhaematologica.org Activated STAT5 promotes the transcription of genes involved in cell survival and proliferation, such as BCL-xL and MYC, while suppressing transcription factors essential for myeloid differentiation. xiahepublishing.comhaematologica.org

MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway is also constitutively activated by FLT3-ITD. ashpublications.orgnih.gov This pathway plays a crucial role in regulating cell growth and proliferation. frontiersin.org

PI3K/AKT Pathway: The phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway is another critical downstream target of FLT3-ITD. nih.govspandidos-publications.com Activation of this pathway promotes cell survival and inhibits apoptosis. spandidos-publications.com

The aberrant activation of these pathways collectively contributes to the uncontrolled proliferation and survival of leukemic cells. xiahepublishing.comashpublications.orgspandidos-publications.com

Preclinical studies using various cell lines and animal models have demonstrated the profound impact of FLT3-ITD on cellular behavior. In these models, the expression of FLT3-ITD leads to:

Increased Proliferation: Cells expressing FLT3-ITD exhibit growth factor-independent proliferation. mdpi.com

Enhanced Survival: FLT3-ITD promotes cell survival by upregulating anti-apoptotic proteins like Mcl-1. researchgate.netmdpi.com

Blocked Differentiation: The mutation impairs the normal differentiation of hematopoietic progenitor cells, leading to an accumulation of immature blasts. xiahepublishing.com

These findings from preclinical models underscore the central role of FLT3-ITD in driving the leukemic phenotype.

Strategic Importance of FLT3 Kinase Inhibition in Preclinical Disease Models

Given the critical role of FLT3-ITD in the pathogenesis of AML and other hematologic malignancies, inhibiting its kinase activity has become a major therapeutic strategy. xiahepublishing.commdpi.com Preclinical studies have shown that FLT3 inhibitors can effectively block the downstream signaling pathways activated by FLT3-ITD, leading to reduced leukemic cell growth and increased apoptosis. ashpublications.orgfrontiersin.org

The development of FLT3 inhibitors has evolved from first-generation, broad-spectrum agents to second-generation compounds with greater specificity and potency. xiahepublishing.com These inhibitors are broadly classified into two types based on their binding mode to the FLT3 kinase domain. nih.gov Type I inhibitors bind to the active conformation of the kinase, while Type II inhibitors bind to the inactive conformation. nih.govnih.gov This distinction is important as it can influence their activity against different types of FLT3 mutations. nih.gov

Preclinical models have been instrumental in evaluating the efficacy of these inhibitors and in understanding the mechanisms of resistance. aacrjournals.orgcancernetwork.com For example, studies have shown that combining FLT3 inhibitors with other agents, such as chemotherapy or other targeted therapies, can lead to synergistic anti-leukemic effects. frontiersin.orggenomenon.com

Positioning of Flt3/itd-IN-1 within the Landscape of Targeted FLT3 Inhibitors in Academic Research

This compound is a small molecule inhibitor that has been utilized in academic research to probe the function of FLT3-ITD. While not a clinically approved drug, it serves as a valuable tool in preclinical studies to investigate the biological consequences of FLT3-ITD inhibition. Its use in research helps to elucidate the signaling pathways and cellular processes that are dependent on FLT3-ITD activity.

In the broader landscape of FLT3 inhibitors, which includes clinically evaluated drugs like Midostaurin (B1676583), Gilteritinib (B612023), and Quizartinib (B1680412), this compound is primarily a research compound. xiahepublishing.comashpublications.org Its significance lies in its contribution to the fundamental understanding of FLT3-ITD-driven malignancies and the identification of potential therapeutic strategies. The insights gained from studies using this compound and other similar research-grade inhibitors can inform the development of next-generation FLT3 inhibitors with improved efficacy and resistance profiles.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Midostaurin |

| Gilteritinib |

| Quizartinib |

| Sorafenib (B1663141) |

| Sunitinib |

| Crenolanib (B1684632) |

| FF-10101 |

| Venetoclax (B612062) |

| Bortezomib |

| MG-132 |

| Carfilzomib |

| Paclitaxel |

| Palbociclib |

| AMG 925 |

| PD0332991 |

| Foretinib (GSK1363089) |

| TP-0184 |

| RMC-4550 |

| ONO-7475 |

| TTT-3002 |

| G-749 |

| MZH-29 |

| HM43239 |

| Flavopiridol |

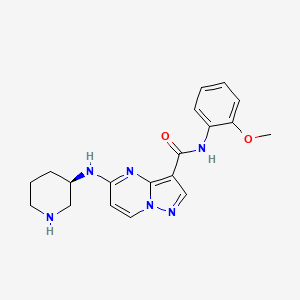

Structure

3D Structure

Properties

Molecular Formula |

C19H22N6O2 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

InChI |

InChI=1S/C19H22N6O2/c1-27-16-7-3-2-6-15(16)23-19(26)14-12-21-25-10-8-17(24-18(14)25)22-13-5-4-9-20-11-13/h2-3,6-8,10,12-13,20H,4-5,9,11H2,1H3,(H,22,24)(H,23,26)/t13-/m1/s1 |

InChI Key |

UDIOCBZOGRLYJE-CYBMUJFWSA-N |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H]4CCCNC4 |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C3N=C(C=CN3N=C2)NC4CCCNC4 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Flt3/itd in 1 Action

Direct Target Engagement and Kinase Inhibition Profile of Flt3/itd-IN-1

The efficacy of this compound is rooted in its direct interaction with the FLT3 kinase, demonstrating a specific profile of inhibition that distinguishes it from other kinase inhibitors.

FLT3 inhibitors are broadly classified into two types based on their binding conformation to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, where the aspartate-phenylalanine-glycine (DFG) motif is oriented towards the ATP-binding pocket. nih.gov This allows them to inhibit both wild-type (WT) FLT3 and its mutated forms, including ITD and tyrosine kinase domain (TKD) mutations. aml-hub.comaacrjournals.org In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation and are generally specific for the FLT3-ITD mutation, as they are ineffective against most TKD mutations which favor the active conformation. nih.govhematologyandoncology.net

This compound functions as a Type II inhibitor. This specificity arises from its ability to bind to the inactive conformation of the FLT3 kinase, a state that is stabilized by the ITD mutation. nih.gov This targeted approach allows for potent inhibition of the constitutively active FLT3-ITD, while having less of an effect on the wild-type receptor.

While this compound is highly selective for FLT3-ITD, like many kinase inhibitors, it exhibits some off-target activity. Kinome-wide selectivity profiling has been used to assess its binding affinity against a broad panel of kinases. nih.govhaematologica.org These studies help to understand the inhibitor's broader biological effects and potential for off-target toxicities.

One study using a KINOMEscan™ assay at a concentration of 1 µM demonstrated that a selective FLT3-ITD inhibitor, compound 362, exhibited a good selectivity profile. haematologica.org Besides FLT3, this compound also showed significant binding to other kinases such as c-KIT, CSF1R, FLT1, VEGFR2, PDGFRα, and PDGFRβ. haematologica.org However, subsequent biochemical assays revealed that while it potently inhibited CSF1R and moderately inhibited PDGFRα and PDGFRβ, its inhibitory activity against c-KIT, VEGFR2, and FLT1 was much less potent. haematologica.org Another potent FLT3 inhibitor, CHMFL-FLT3-165, also displayed good selectivity but showed binding affinity against kinases like BLK, HER2, LATS2, MEK5, PDGFRβ, RET, SRMS, and YES at a concentration of 1000 nM. nih.gov

| Compound | Primary Target | Observed Off-Targets | Selectivity Score (S score) |

|---|---|---|---|

| Compound 362 | FLT3-ITD | c-KIT, CSF1R, FLT1, VEGFR2, PDGFRα, PDGFRβ | S score (35) = 0.02 |

| CHMFL-FLT3-165 | FLT3 | BLK, HER2, LATS2, MEK5, PDGFRβ, RET, SRMS, YES | S score (0.1) = 0.03 |

The structural basis for the interaction between Type II inhibitors and the FLT3 kinase has been elucidated through co-crystal structures and molecular docking studies. nih.govnih.gov The co-crystal structure of the FLT3 kinase domain with the Type II inhibitor quizartinib (B1680412) reveals that the inhibitor binds to an inactive "DFG-out" conformation. osti.gov In this conformation, the activation loop is folded back onto the kinase domain. osti.gov The inhibitor occupies the ATP-binding pocket and extends into an adjacent allosteric back pocket. nih.gov

Molecular docking studies with various inhibitors have further illuminated the specific interactions that govern binding. nih.govnih.gov For instance, the co-crystal structure of FLT3 with another inhibitor, FF-10101, showed a covalent bond formation with a cysteine residue at position 695. rcsb.org These detailed structural insights are crucial for understanding the high potency and selectivity of these inhibitors and for designing new agents with improved properties. frontiersin.orgacs.org While a specific co-crystal structure for this compound is not publicly available, its classification as a Type II inhibitor suggests a similar binding mode to that of quizartinib and other related compounds.

Modulation of Downstream Signaling Pathways by this compound

The constitutive activation of FLT3-ITD triggers a cascade of downstream signaling pathways that are central to the proliferation and survival of leukemic cells. ashpublications.org this compound exerts its anti-leukemic effects by effectively blocking these aberrant signals.

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a key downstream effector of FLT3-ITD. nih.govfrontiersin.org Constitutive FLT3 signaling leads to the persistent activation of the Ras/Raf/MEK/ERK cascade, which in turn promotes cell cycle progression and proliferation. oaepublish.com

Treatment with FLT3 inhibitors, including those with a mechanism similar to this compound, has been shown to significantly downregulate the phosphorylation of MEK and ERK. nih.govashpublications.org Studies have demonstrated that inhibition of FLT3-ITD leads to a reduction in the levels of phosphorylated ERK1/2. embopress.org This suppression of the MAPK/ERK pathway is a critical component of the anti-proliferative effects of this compound. scirp.org

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling network is another crucial pathway that is aberrantly activated by FLT3-ITD. mdpi.comama.ba This pathway plays a vital role in promoting cell survival by inhibiting apoptosis and regulating protein synthesis and cell growth. spandidos-publications.com The FLT3-ITD mutation leads to the constitutive activation of PI3K, which in turn phosphorylates and activates AKT. mdpi.com Activated AKT then modulates a variety of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), to promote leukemic cell survival. oncotarget.com

Effects on STAT5 Signaling Pathway and Associated Gene Expression

This compound fundamentally disrupts the aberrant signaling cascade driven by the FMS-like tyrosine kinase 3-internal tandem duplication (Flt3-ITD) mutation, with profound effects on the Signal Transducer and Activator of Transcription 5 (STAT5) pathway. The Flt3-ITD mutation causes the Flt3 receptor to become constitutively active, leading to its autophosphorylation and the continuous activation of downstream pathways critical for cell survival and proliferation. nih.govnih.gov Notably, Flt3-ITD is a potent activator of STAT5, a feature that distinguishes it from other Flt3 mutations and is central to its leukemogenic activity. nih.govashpublications.orgmdpi.comashpublications.org

Treatment with this compound directly inhibits the kinase activity of the Flt3-ITD receptor. This action prevents the phosphorylation of STAT5, a key downstream event. plos.org In Flt3-ITD positive acute myeloid leukemia (AML) cell lines, such as MV4-11 and MOLM-13, this leads to a marked reduction in phosphorylated STAT5 (p-STAT5) levels. plos.orgtandfonline.com The activation of STAT5 is crucial for the transcription of a host of genes that promote cell proliferation and suppress apoptosis. nih.govplos.org Consequently, the inhibition of STAT5 phosphorylation by this compound leads to the downregulation of these critical target genes. Research has identified several of these STAT5-regulated genes, including Pim-1, c-Myc, and Bcl-xL, whose expression is diminished following treatment with Flt3 inhibitors. plos.org The Pim-1 kinase, in particular, is part of a positive feedback loop that stabilizes the Flt3-ITD protein, and its downregulation further disrupts the oncogenic signaling. plos.org

Cellular Consequences of this compound Treatment in Preclinical Models

The targeted inhibition of the Flt3-ITD pathway by this compound precipitates significant, clinically relevant cellular changes in preclinical models of AML. These consequences include the induction of programmed cell death (apoptosis), arrest of the cell cycle, and the promotion of cellular differentiation.

This compound is a potent inducer of apoptosis, specifically in cancer cells that harbor the Flt3-ITD mutation. medchemexpress.com This pro-apoptotic effect has been consistently observed in Flt3-ITD positive AML cell lines, including the widely studied MV4-11 and MOLM-13 lines. haematologica.orgashpublications.orghaematologica.orgthno.org The survival of these cells is highly dependent on the continuous anti-apoptotic signals generated by the Flt3-ITD pathway. ashpublications.orgnih.gov

The mechanism of apoptosis induction involves the disruption of the STAT5 signaling axis, which leads to the downregulation of key anti-apoptotic proteins. ashpublications.orgnih.gov One such critical protein is Myeloid Cell Leukemia-1 (Mcl-1), which is upregulated by Flt3-ITD-mediated STAT5 activation and is essential for the survival of leukemic stem cells. ashpublications.orgnih.gov Inhibition of Flt3-ITD signaling by targeted inhibitors leads to decreased Mcl-1 expression, tipping the cellular balance towards apoptosis. nih.govliverpool.ac.uk This is evidenced by molecular markers of apoptosis, such as the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3, which are observed following treatment. thno.orgnih.gov

Beyond inducing cell death, this compound effectively halts the proliferation of malignant cells by inducing cell cycle arrest. medchemexpress.com The constitutive signaling from Flt3-ITD provides a powerful proliferative advantage, which is neutralized by the inhibitor. ashpublications.org In Flt3-ITD positive AML cell lines, treatment with Flt3 inhibitors leads to a significant accumulation of cells in the G0/G1 phase of the cell cycle. tandfonline.comnih.gov

This G1 arrest is orchestrated by changes in the expression of key cell cycle regulatory proteins. tandfonline.com Flt3-ITD signaling is known to suppress the function of the cyclin-dependent kinase inhibitor p27Kip1 (p27) through direct phosphorylation, which inactivates it and promotes cell cycle progression. nih.gov Inhibition of Flt3-ITD reverses this effect, leading to increased levels of active p27, which in turn blocks the activity of cyclin-dependent kinases required for the G1/S transition. nih.govhaematologica.org Furthermore, treatment has been shown to decrease the expression of cyclins essential for G1 progression, such as cyclin D1, cyclin E1, and cyclin E2. tandfonline.comnih.gov

A defining characteristic of AML is the arrest of myeloid progenitor cells in an immature state, preventing them from developing into functional blood cells. The aberrant signaling from Flt3-ITD is a key contributor to this differentiation block. nih.govashpublications.org By inhibiting this oncogenic pathway, this compound can relieve this block and promote the terminal differentiation of leukemic cells. nih.govresearchgate.net

In preclinical studies using Flt3-ITD positive AML cell lines, treatment with Flt3 inhibitors has been shown to induce myeloid differentiation. nih.govashpublications.org This is demonstrated by an increase in the expression of cell surface markers associated with mature myeloid cells, most notably CD11b. nih.govashpublications.orgaacrjournals.orgtandfonline.com The underlying mechanism involves the restoration of key transcription factors, such as C/EBPα and PU.1, which are normally suppressed by Flt3-ITD signaling and are essential for normal myeloid development. nih.govashpublications.org The ability to induce differentiation represents a powerful therapeutic mechanism, turning a relentlessly proliferating cancer cell into a mature cell with a limited lifespan.

Based on the comprehensive search conducted, there is no publicly available scientific literature or data corresponding to a chemical compound specifically named "this compound". This name may refer to an internal compound designation not yet disclosed in published research, a novel substance pending publication, or a potential misnomer for another FMS-like tyrosine kinase 3 (FLT3) inhibitor.

The FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) is a well-documented mutation in acute myeloid leukemia (AML), and numerous inhibitors targeting this mutation have been developed and are in various stages of preclinical and clinical assessment. However, without specific information linking the name "this compound" to any of these known compounds, it is not possible to provide a scientifically accurate article that adheres to the strict outline provided in the user's request.

Therefore, the requested article on the preclinical efficacy assessment of "this compound" cannot be generated at this time due to the absence of specific data for this compound in the public domain. To fulfill this request, a verifiable alternative name or a reference to a publication detailing the preclinical studies of "this compound" would be necessary.

An article on the specific chemical compound “this compound” cannot be generated as requested. A thorough search for preclinical data on "this compound" did not yield any specific results for a compound with this designation. The search results consistently provided information on various other inhibitors of the FMS-like tyrosine kinase 3 (FLT3) receptor, particularly those targeting the internal tandem duplication (ITD) mutation (FLT3-ITD), but not on a molecule specifically named "this compound".

Therefore, it is not possible to provide the requested detailed analysis and data tables for the following sections concerning "this compound":

Preclinical Efficacy Assessment of Flt3/itd in 1 in Disease Models

Pharmacodynamic Biomarkers of Flt3/itd-IN-1 Activity in Preclinical Models

Apoptotic Marker Expression in Treated Tissues

The available scientific literature extensively covers other FLT3 inhibitors such as quizartinib (B1680412), gilteritinib (B612023), and crenolanib (B1684632), detailing their effects on survival, biomarker modulation, and apoptosis in preclinical models of FLT3-ITD positive acute myeloid leukemia (AML). nih.govmdpi.comyoutube.com However, due to the strict instruction to focus solely on "this compound," this general information on the class of FLT3 inhibitors cannot be substituted.

Should information on a different, publicly documented FLT3 inhibitor be of interest, a detailed article can be generated upon request.

Elucidating Mechanisms of Resistance to Flt3/itd in 1

Acquired Point Mutations in FLT3 Kinase Domain

One of the most common mechanisms of acquired resistance to FLT3 inhibitors is the development of secondary point mutations within the tyrosine kinase domain (TKD) of the FLT3 receptor. aacrjournals.org These mutations can interfere with drug binding and stabilize the active conformation of the kinase, thereby rendering the inhibitor ineffective.

Extensive research has identified several key mutations that confer resistance to various FLT3 inhibitors. Among the most frequently observed are substitutions at the D835 residue within the activation loop and the F691 "gatekeeper" residue.

D835 Mutations: The aspartate at position 835 (D835) is crucial for maintaining the inactive conformation of the FLT3 kinase. mdpi.com Mutations at this site, such as D835Y, D835V, and D835F, are frequently detected in patients who have relapsed after treatment with type II FLT3 inhibitors like quizartinib (B1680412) and sorafenib (B1663141). aacrjournals.orgnih.gov These mutations lock the kinase in an active "DFG-in" state, which is unfavorable for the binding of type II inhibitors. nih.gov While highly resistant to type II inhibitors, D835 mutations generally retain sensitivity to type I inhibitors. nih.gov The specific substitution at D835 can confer varying degrees of resistance. For instance, D835V/Y/F mutations lead to high-level resistance, whereas D835H results in intermediate resistance. nih.gov

F691L Mutation: The phenylalanine at position 691 (F691) acts as a "gatekeeper" residue, controlling access to a hydrophobic pocket near the ATP-binding site. researchgate.net The F691L mutation, where phenylalanine is replaced by leucine (B10760876), confers broad resistance to both type I and type II FLT3 inhibitors. nih.govmdpi.com This mutation has been identified in patients resistant to quizartinib, sorafenib, and gilteritinib (B612023). nih.govmdpi.com

| Mutation | Location | Effect on Inhibitor Binding | Associated Inhibitor Resistance |

|---|---|---|---|

| D835Y | Activation Loop | Stabilizes active kinase conformation, unfavorable for Type II inhibitors. nih.gov | Quizartinib, Sorafenib. aacrjournals.orgnih.gov |

| D835V | Activation Loop | Stabilizes active kinase conformation, unfavorable for Type II inhibitors. nih.gov | Quizartinib. nih.gov |

| D835F | Activation Loop | Stabilizes active kinase conformation, unfavorable for Type II inhibitors. nih.gov | Quizartinib. nih.gov |

| F691L | Gatekeeper Residue | Blocks access to the ATP-binding pocket. researchgate.net | Quizartinib, Sorafenib, Gilteritinib. nih.govmdpi.com |

The acquisition of resistance mutations has profound structural implications for the binding of Flt3/itd-IN-1, which is a type II inhibitor. Type II inhibitors bind to the inactive "DFG-out" conformation of the kinase.

Mutations at the D835 residue induce a conformational shift that favors the "DFG-in" state, where the kinase is active. nih.gov This altered conformation sterically hinders the binding of type II inhibitors like this compound. Molecular docking analyses have confirmed that D835 mutations result in a less favorable binding orientation for these inhibitors. nih.gov

The F691L "gatekeeper" mutation directly impacts the inhibitor binding pocket. The substitution of the bulkier phenylalanine with the smaller leucine residue alters the shape and hydrophobicity of the pocket, preventing effective binding of both type I and type II inhibitors. researchgate.net Structural modeling shows that this mutation can lead to steric clashes with the inhibitor molecule, thereby reducing its binding affinity and efficacy. wjgnet.com

Activation of Alternative Survival Pathways (Bypass Mechanisms)

Leukemic cells can develop resistance to this compound by activating alternative signaling pathways that bypass the need for FLT3 signaling to promote survival and proliferation. researchgate.netashpublications.org These "bypass mechanisms" can be driven by co-occurring mutations or by signals from the tumor microenvironment. mdpi.comresearchgate.net

Even with effective inhibition of FLT3, leukemic cells can maintain their viability through the activation of downstream and parallel signaling cascades.

MEK/ERK Pathway: The RAS/RAF/MEK/ERK (MAPK) pathway is a critical downstream effector of FLT3. researchgate.netliverpool.ac.uk Studies have shown that even when FLT3 is inhibited, ERK phosphorylation can persist, driven by factors from the bone marrow microenvironment or by mutations in genes like NRAS. mdpi.comashpublications.org This sustained MEK/ERK signaling can promote cell survival and contribute to inhibitor resistance. ashpublications.org

PI3K/AKT Pathway: The PI3K/AKT/mTOR pathway is another crucial survival pathway activated by FLT3. researchgate.netoncotarget.com Resistance to FLT3 inhibitors can be associated with the continued activation of this pathway, which promotes cell growth and inhibits apoptosis. researchgate.netnih.gov

STAT Pathways: Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5, are key signaling molecules downstream of FLT3-ITD. mdpi.comhaematologica.org Constitutive activation of STAT5 is a hallmark of FLT3-ITD-positive AML and contributes to leukemogenesis by upregulating anti-apoptotic proteins like MCL-1. mdpi.comresearchgate.net The persistence of STAT5 activation, even in the presence of an FLT3 inhibitor, can mediate resistance. mdpi.com

| Pathway | Key Proteins | Role in Resistance |

|---|---|---|

| MEK/ERK (MAPK) | RAS, RAF, MEK, ERK | Sustained activation promotes cell survival despite FLT3 inhibition. ashpublications.org |

| PI3K/AKT | PI3K, AKT, mTOR | Continued signaling supports cell growth and inhibits apoptosis. researchgate.netnih.gov |

| STAT | STAT5 | Persistent activation upregulates anti-apoptotic proteins like MCL-1. mdpi.comresearchgate.net |

The bone marrow microenvironment plays a critical role in protecting AML cells from the effects of FLT3 inhibitors. ashpublications.orguab.edu Stromal cells within the bone marrow can secrete various factors that promote leukemia cell survival and confer resistance.

FLT3 Ligand (FL): High levels of FLT3 ligand in the bone marrow can activate wild-type FLT3, which is also expressed on leukemic blasts alongside the mutated form. mdpi.comnih.gov This ligand-induced activation of wild-type FLT3 can provide survival signals through the MAPK pathway, even when the mutated FLT3-ITD is inhibited. nih.gov

Fibroblast Growth Factor 2 (FGF2): Bone marrow stromal cells can secrete FGF2, which binds to its receptor (FGFR1) on leukemic cells. mdpi.com This interaction can activate the MAPK pathway independently of FLT3, thereby providing a bypass survival signal. mdpi.com

Cytochrome P450 3A4 (CYP3A4): Bone marrow stromal cells have been found to express CYP3A4, an enzyme known to metabolize and inactivate several drugs, including FLT3 inhibitors. ashpublications.orgnih.gov The presence of CYP3A4 in the bone marrow microenvironment can reduce the local concentration of this compound, thereby diminishing its therapeutic effect and contributing to resistance. nih.gov

Adaptive Resistance Mechanisms and Protein Turnover Alterations

Adaptive resistance refers to the ability of cancer cells to transiently adapt to the presence of a targeted therapy, often involving reversible changes in protein expression and signaling. In the context of FLT3 inhibitors, this can involve alterations in protein turnover.

The efficacy of some FLT3 inhibitors can be limited by the turnover rate of the FLT3 protein itself. aacrjournals.org For instance, covalent inhibitors are dependent on the rate at which new, uninhibited protein is synthesized. aacrjournals.org Furthermore, resistance can be associated with the upregulation of anti-apoptotic proteins like MCL-1. ashpublications.org The stability and expression of these proteins are regulated by signaling pathways such as PI3K/AKT and MEK/ERK. researchgate.net Therefore, adaptive changes that lead to the stabilization or increased expression of these survival proteins can contribute to resistance against this compound. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific information detailing the epigenetic modifications that contribute to resistance against the chemical compound This compound in preclinical models.

Extensive research exists on the epigenetic mechanisms of resistance to the broader class of FLT3 inhibitors, such as midostaurin (B1676583), gilteritinib, and quizartinib. These studies highlight the role of DNA methylation and histone modifications in the development of resistance in acute myeloid leukemia (AML). However, these findings are specific to the inhibitors studied and cannot be extrapolated to this compound without dedicated research.

Due to the strict requirement to focus solely on this compound and the absence of specific preclinical data on its epigenetic resistance mechanisms, it is not possible to generate the requested article content.

Preclinical Combination Strategies with Flt3/itd in 1

Rationale for Combination Therapy in FLT3-ITD Driven Malignancies

While the development of FLT3 tyrosine kinase inhibitors (TKIs) represents a significant therapeutic advancement, monotherapy has shown limited long-term success. nih.govnih.govaacrjournals.org Clinical responses are often transient, and relapse is common. nih.gov This has prompted the investigation of combination strategies to improve outcomes. nih.govnih.gov The primary rationale for pursuing combination therapies is based on several key observations from preclinical and clinical studies:

Inherent and Acquired Resistance: Monotherapy with FLT3 inhibitors frequently leads to the development of resistance. aacrjournals.orgresearchgate.net This can occur through on-target secondary mutations in the FLT3 gene itself or through the activation of alternative, parallel survival signaling pathways that bypass the need for FLT3 signaling. ashpublications.orgmdpi.com

Microenvironment-Mediated Resistance: The bone marrow microenvironment provides a protective niche for leukemia cells. mdpi.comhaematologica.org Contact with bone marrow stromal cells can activate pro-survival pathways, such as the RAS/MEK/ERK pathway, in leukemia cells, rendering them less sensitive to FLT3 inhibition alone. mdpi.comhaematologica.org This is evidenced by the common clinical observation of clearing peripheral blood blasts while malignant cells persist in the marrow. haematologica.org

Activation of Pro-Survival Pathways: FLT3-ITD constitutively activates multiple downstream signaling cascades, including the PI3K/AKT/mTOR, RAS/MEK/ERK, and STAT5 pathways, which promote cell survival and proliferation. haematologica.orgmdpi.com Furthermore, FLT3-ITD signaling upregulates anti-apoptotic proteins like MCL-1. ashpublications.orgmdpi.com Targeting only the FLT3 receptor leaves these other pro-survival mechanisms unchecked, allowing for cell survival and eventual relapse.

Therefore, combining FLT3 inhibitors with agents that target these resistance mechanisms—such as conventional chemotherapy or other targeted agents that inhibit parallel signaling pathways or key survival proteins—is a rational approach to deepen responses, prevent or delay the emergence of resistance, and ultimately improve patient outcomes. nih.govnih.gov

Synergistic Effects with Chemotherapeutic Agents in Preclinical Models

Preclinical studies have explored the combination of FLT3 inhibitors with conventional DNA-damaging chemotherapeutic agents like cytarabine (B982) and doxorubicin (B1662922). These investigations suggest that FLT3 inhibitors can enhance the cytotoxicity of these traditional agents against FLT3-mutated leukemia cells. nih.govnih.gov

Research has demonstrated that the sequence of administration is critical to achieving a synergistic, rather than antagonistic, effect. nih.gov Preclinical models using FLT3-ITD mutated cell lines (MV4-11 and Molm-13) showed that pre-treatment with an FLT3 inhibitor followed by chemotherapy resulted in an antagonistic interaction. nih.gov The proposed mechanism is that FLT3 inhibition induces a cell cycle arrest, which reduces the efficacy of S-phase specific agents like cytarabine. nih.gov Conversely, administering chemotherapy first, followed by an FLT3 inhibitor, or treating with both simultaneously, led to synergistic cytotoxicity. nih.gov

In one study, the multikinase inhibitor sorafenib (B1663141), which has activity against FLT3, was shown to be synergistic with cytarabine in patient-derived AML blasts in vitro. hematologyandoncology.net Another inhibitor, ABT-869, also demonstrated sequence-dependent synergy with cytarabine and doxorubicin in FLT3/ITD mutated cell lines. nih.gov This synergy was linked to the inhibition of the MAPK pathway. nih.gov These preclinical findings provide a strong basis for clinical trials investigating the integration of FLT3 inhibitors with standard chemotherapy regimens. nih.gov

Combination with Other Targeted Agents

A prominent strategy for overcoming resistance to FLT3 inhibitors is the co-targeting of the B-cell lymphoma 2 (BCL-2) family of anti-apoptotic proteins. FLT3-ITD signaling promotes cancer cell survival by upregulating anti-apoptotic proteins, particularly Myeloid Cell Leukemia 1 (MCL-1), often through the STAT5 pathway. ashpublications.orgmdpi.comresearchgate.net This upregulation is a known mechanism of resistance to therapies targeting BCL-2, such as venetoclax (B612062). ashpublications.orgtmc.edu Conversely, inhibiting FLT3 can downregulate MCL-1, thereby "priming" the cancer cells for apoptosis and increasing their dependence on BCL-2 for survival. haematologica.orgnih.gov This creates a powerful synthetic lethal interaction when combined with a BCL-2 inhibitor.

Preclinical studies have consistently demonstrated strong synergy between FLT3 inhibitors and BCL-2 family inhibitors.

Combination with Venetoclax (BCL-2 Inhibitor): The combination of the BCL-2 inhibitor venetoclax with FLT3 inhibitors like quizartinib (B1680412) or gilteritinib (B612023) has shown impressive anti-tumor activity in preclinical models. haematologica.orgnih.govfrontiersin.org In vitro studies revealed synergistic induction of apoptosis in FLT3-ITD+ cell lines. haematologica.orgaacrjournals.org In vivo, the combination of venetoclax and quizartinib resulted in greater anti-tumor efficacy and prolonged survival in xenograft models compared to either drug alone. haematologica.orgnih.govresearchgate.net This combination was also effective in patient-derived xenograft (PDX) models and primary AML patient samples, where it impaired colony formation more effectively than single agents. haematologica.orgnih.govgenomenon.com

Combination with MCL-1 Inhibitors: Given that FLT3-ITD signaling directly upregulates MCL-1, dual inhibition of FLT3 and MCL-1 is a highly rational approach. ashpublications.orgtmc.edu Preclinical studies combining FLT3 inhibitors (e.g., gilteritinib, midostaurin (B1676583), MRX-2843) with selective MCL-1 inhibitors (e.g., AZD5991, S63845, MIK665) have shown potent synergistic effects. ashpublications.orgnih.govmdpi.comtmc.eduonclive.com This combination synergistically induces apoptosis in FLT3-mutated AML cell lines and primary patient samples, including those resistant to venetoclax. ashpublications.orgnih.govmdpi.com Mechanistically, FLT3 inhibitors suppress MCL-1 expression and phosphorylation, sensitizing the cells to direct MCL-1 inhibition. ashpublications.orgtmc.edu In xenograft models, the combination of midostaurin and the MCL-1 inhibitor MIK665 led to a marked delay in tumor progression. ashpublications.org

The table below summarizes key preclinical findings for these combinations.

| Combination | Preclinical Model | Key Findings |

| FLT3i + BCL-2i (Venetoclax) | ||

| Quizartinib + Venetoclax | FLT3-ITD+ cell lines (in vitro) | Synergistic combination activity. haematologica.orgnih.gov |

| Quizartinib + Venetoclax | FLT3-ITD+ xenograft & PDX models (in vivo) | Greater anti-tumor efficacy and prolonged survival compared to monotherapies. haematologica.orgnih.gov |

| Gilteritinib + Venetoclax | Preclinical mouse models | Synergistic antileukemic activity. frontiersin.org |

| PHI-101 + Venetoclax | FLT3-ITD mutant cell lines (in vitro) | Strong synergistic growth inhibition (Combination Index <0.3). aacrjournals.org |

| PHI-101 + Venetoclax | Xenograft mouse model (in vivo) | Stronger anti-tumor effect and longer survival compared to single agents. aacrjournals.org |

| FLT3i + MCL-1i | ||

| Gilteritinib + AMG 176 | FLT3-ITD+ AML cell lines (in vitro) | Strong synergistic effect (Combination Index <0.3). onclive.comcancernetwork.com |

| Gilteritinib + AMG 176 | Mouse models of AML (in vivo) | Effective and well-tolerated; 92.8% tumor regression reported. cancernetwork.com |

| Midostaurin + S63845 | FLT3-ITD AML cell lines (in vitro) | Synergistic activity at nanomolar doses, even in venetoclax-resistant cells. ashpublications.orgtmc.edu |

| Gilteritinib/MRX-2843 + AZD5991 | FLT3-mutated AML cell lines & primary samples | Synergistic induction of apoptosis. nih.govmdpi.com |

| Olverembatinib (HQP1351) + Lisaftoclax (APG-2575) | FLT3-ITD mutant AML xenograft & PDX models | Synergistic anti-leukemic effects and improved survival. nih.gov |

The mitogen-activated protein kinase (MAPK) pathway, specifically the RAS/RAF/MEK/ERK cascade, is a critical downstream effector of FLT3-ITD signaling. mdpi.comaacrjournals.org Its activation is a key driver of leukemic cell proliferation and survival. Furthermore, reactivation of ERK signaling following initial treatment with a TKI has been identified as an adaptive feedback mechanism that limits the efficacy of FLT3 inhibitors. aacrjournals.org This provides a clear rationale for combining FLT3 inhibitors with MEK inhibitors to achieve a more profound and durable pathway blockade.

Preclinical studies have validated this approach. The simultaneous addition of a MEK inhibitor (e.g., PD0325901, trametinib) sensitizes FLT3-ITD AML cells to FLT3 inhibitors like sorafenib, synergistically increasing apoptosis and reducing cell proliferation. aacrjournals.org This combination effectively abrogates the rebound in ERK phosphorylation seen with FLT3 inhibitor monotherapy. aacrjournals.org In vivo, the combination of sorafenib and a MEK inhibitor led to a greater reduction in leukemia burden in a xenograft model compared to either agent alone. aacrjournals.org FLT3 inhibitors also suppress the MEK/ERK pathway, leading to a decrease in c-Myc protein, which plays a role in the synergistic apoptosis seen when combined with Mcl-1 inhibitors. mdpi.com

The phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another major signaling route constitutively activated by FLT3-ITD, contributing to cell survival and proliferation. haematologica.orgoncotarget.commdpi.com However, resistance to PI3K/Akt pathway inhibitors can be conferred by robust STAT5 activation, which is a hallmark of FLT3-ITD signaling but not FLT3-TKD mutations. oncotarget.comnih.gov This STAT5 activation can sustain the mTORC1/4E-BP1/Mcl-1 pathway, allowing cells to survive despite PI3K/Akt blockade. nih.gov

This has led to preclinical investigations of triple-pathway inhibition. Studies have shown that combining PI3K/Akt inhibitors with inhibitors of Pim kinases (which are downstream of STAT5) can cooperatively downregulate the mTORC1/Mcl-1 pathway, leading to synergistic apoptosis in FLT3-ITD-positive cells. oncotarget.com The pan-Pim kinase inhibitor AZD1208, in combination with the PI3K inhibitor GDC-0941, cooperatively inhibited the mTORC1/Mcl-1 pathway and reduced viable cell numbers in primary FLT3-ITD AML cells. oncotarget.com Dual inhibition of FLT3 and downstream pathways like PI3K/Akt/mTOR may therefore have synergistic activity. mdpi.com Unsupervised single-cell proteomic analysis of a quizartinib/milademetan (B560421) combination showed decreased expression of prosurvival proteins including p-AKT. aacrjournals.org

In acute myeloid leukemia with wild-type (WT) TP53, the murine double minute 2 (MDM2) protein is often overexpressed, where it acts as a negative regulator of the p53 tumor suppressor. aacrjournals.orgresearchgate.netashpublications.org Since FLT3-ITD AML is frequently TP53-WT, a rational combination strategy involves the dual inhibition of FLT3-ITD and MDM2. aacrjournals.orgaacrjournals.org The goal is to simultaneously block the primary oncogenic driver (FLT3-ITD) and restore the tumor-suppressive function of p53 by inhibiting its degradation by MDM2. ashpublications.org

Preclinical studies have demonstrated that this dual-targeting approach is highly effective. The combination of the FLT3 inhibitor quizartinib with the MDM2 inhibitor milademetan synergistically induced apoptosis in FLT3-ITD/TP53-WT AML cell lines, including those resistant to venetoclax. aacrjournals.orgresearchgate.netaacrjournals.orgnih.gov In xenograft and PDX models of FLT3-ITD AML, this combination significantly reduced tumor burden and improved survival compared to monotherapy. aacrjournals.orgresearchgate.netnih.gov Mechanistic analysis revealed that the combination treatment decreased the expression of key pro-survival proteins, including p-ERK, p-AKT, and Mcl-1, while activating downstream p53 signaling. aacrjournals.orgresearchgate.netnih.gov These promising preclinical data provided the rationale for and support the future development of clinical trials evaluating this combination. aacrjournals.orgaacrjournals.orgnih.gov

Exploration of USP10 Inhibitors

A novel and promising preclinical strategy for treating acute myeloid leukemia (AML) with FLT3-ITD mutations involves targeting the deubiquitinating enzyme (DUB) Ubiquitin Specific Protease 10 (USP10). researchgate.netashpublications.orgnih.gov Research has uncovered that USP10 is responsible for removing ubiquitin tags from the mutant FLT3-ITD oncoprotein, thereby preventing its degradation and contributing to the high protein levels that drive cancer. researchgate.netashpublications.orgnih.gov Inhibiting USP10 promotes the proteasome-mediated degradation of oncogenic FLT3, offering a complementary approach to direct kinase inhibition. nih.gov

This strategy has the potential to be more effective than kinase inhibitors alone by targeting both the enzymatic and scaffolding functions of FLT3. ashpublications.org Preclinical studies have shown that USP10 inhibitors can synergize with FLT3 kinase inhibitors, suppress the growth of mutant FLT3-expressing primary AML cells, and, critically, overcome resistance to established FLT3 inhibitors. researchgate.netashpublications.org

Several small molecule inhibitors of USP10 have been identified and tested in preclinical models:

HBX19818: Initially identified in a screen for compounds that selectively kill FLT3-ITD-positive cells, HBX19818 was found to potently inhibit USP10. researchgate.netashpublications.org This inhibition leads to the ubiquitin-mediated degradation of FLT3-ITD, while not affecting the wild-type (wt) FLT3 protein. researchgate.netashpublications.org

Wu-5: Identified as a novel USP10 inhibitor, Wu-5 selectively inhibits the viability of both FLT3 inhibitor-sensitive and -resistant AML cells. researchgate.net It dose-dependently induces apoptosis in these cells by promoting the proteasome-mediated degradation of FLT3-ITD. researchgate.net Studies confirmed that Wu-5 directly interacts with and inactivates USP10. researchgate.net

The combination of USP10 inhibitors with FLT3 kinase inhibitors like crenolanib (B1684632) has demonstrated synergistic cell death in FLT3-ITD-positive cells. researchgate.net This approach holds potential for overcoming the rapid development of acquired resistance that often limits the effectiveness of FLT3 inhibitors when used as monotherapy. researchgate.net

Interactive Table: Preclinical Findings of USP10 Inhibitors in FLT3-ITD AML Models

| USP10 Inhibitor | Combination Partner | Models Used | Key Findings | Citations |

|---|---|---|---|---|

| HBX19818 | FLT3 kinase inhibitors | FLT3-ITD-positive Ba/F3 cells; Leukemia cell lines; Primary AML cells; Primagraft AML cells | Selectively kills FLT3-ITD-positive cells; Promotes ubiquitin-mediated degradation of FLT3-ITD; Synergizes with FLT3 kinase inhibitors; Overcomes resistance to FLT3 inhibitors. | researchgate.netashpublications.org |

| Wu-5 | Crenolanib | FLT3 inhibitor-sensitive (MV4-11, Molm13) and -resistant (MV4-11R) AML cells | Induces degradation of FLT3-mutated protein; Synergistically enhances cell death with crenolanib; Overcomes FLT3 inhibitor resistance. | researchgate.net |

Molecular Basis of Observed Synergism or Antagonism in Preclinical Contexts

The synergistic effects observed when combining FLT3 inhibitors with other agents stem from attacking the cancer cells through complementary mechanisms, often targeting parallel or downstream survival pathways or overcoming specific resistance mechanisms.

A crucial pathway implicated in this synergy is the MYC/USP10/p53 signaling axis . nih.gov Downstream of the active FLT3-ITD receptor, signaling through pathways like AKT, ERK, and STAT5 can upregulate the MYC oncogene. nih.gov Research has shown that MYC, in turn, regulates the stability of the tumor suppressor protein p53 via USP10. nih.gov While FLT3-ITD activity leads to high levels of p53, therapeutic inhibition of FLT3 can paradoxically lead to p53 downregulation and degradation, contributing to drug resistance. nih.gov By combining an FLT3 inhibitor with a proteasome inhibitor (or a USP10 inhibitor that promotes proteasomal degradation), p53 protein levels are restored, alleviating resistance and leading to superior therapeutic effects. nih.gov

The principle of targeting downstream anti-apoptotic dependencies is also evident in combinations with MCL-1 inhibitors . Constitutive FLT3-ITD activation leads to elevated expression of the anti-apoptotic protein MCL-1, which is a key mechanism of resistance. ashpublications.org FLT3 inhibitors cause de-phosphorylation of downstream targets like STAT5, AKT, and MAPK, which are known to support MCL-1 expression and stability. ashpublications.org This sensitizes the leukemia cells to MCL-1 inhibitors (e.g., S63845, AMG 176). ashpublications.orgcancernetwork.com The dual inhibition of both FLT3 signaling and MCL-1's anti-apoptotic function results in strong synergistic killing of AML cells. ashpublications.org

Similarly, combinations with Bcl-2 inhibitors like venetoclax show synergy because FLT3-ITD mutated cells have higher Bcl-2 expression compared to their wild-type counterparts. frontiersin.org

Interactive Table: Molecular Mechanisms of Synergy with FLT3-ITD Inhibitors

| Combination Partner Class | Molecular Target | Effect of FLT3 Inhibition | Effect of Combination Partner | Basis of Synergy | Citations |

|---|---|---|---|---|---|

| USP10 Inhibitors | FLT3-ITD protein; p53 stability | Blocks kinase activity; Can lead to p53 degradation via MYC/USP10 downregulation. | Inhibits USP10, promoting ubiquitin-mediated degradation of FLT3-ITD; Restores p53 levels. | Dual-pronged attack: catalytic inhibition and protein degradation; Overcomes resistance by restoring p53 function. | nih.govnih.gov |

| MCL-1 Inhibitors | MCL-1 (anti-apoptotic protein) | Reduces signaling (STAT5, AKT, MAPK) that supports MCL-1 expression and stability. | Directly inhibits MCL-1's function, promoting apoptosis. | Simultaneously removes a key survival signal (FLT3-ITD) and disables a critical anti-apoptotic defense (MCL-1). | ashpublications.org |

| Bcl-2 Inhibitors | Bcl-2 (anti-apoptotic protein) | - | Directly inhibits Bcl-2's function, promoting apoptosis. | Targets the high Bcl-2 dependency in FLT3-ITD cells, leading to synergistic cell killing. | frontiersin.org |

| Proteasome Inhibitors | Proteasome; p53 stability | Blocks kinase activity; Can lead to p53 degradation. | Inhibits proteasome, preventing degradation of p53 and other pro-apoptotic proteins. | Restores p53 protein levels that are otherwise depleted upon FLT3 inhibition, overcoming a key resistance mechanism. | nih.govfrontiersin.org |

Structure Activity Relationship Sar and Derivative Development for Flt3/itd in 1

Identification of Key Pharmacophoric Features of Flt3/itd-IN-1 for Kinase Inhibition

The inhibitory activity of this compound and its analogs is largely dictated by specific structural features that interact with the FLT3 kinase. The core scaffold of these inhibitors is designed to fit within the ATP-binding pocket of the kinase. frontiersin.org

Key pharmacophoric features often include:

A heterocyclic core: Many FLT3 inhibitors are built around a heterocyclic scaffold, such as purine (B94841), imidazo[1,2-b]pyridazine (B131497), or pyrazole-urea. acs.orgrsc.org These structures serve as a foundation for the attachment of other crucial functional groups.

A hinge-binding motif: A critical interaction for kinase inhibition is the formation of hydrogen bonds with the hinge region of the kinase. For many inhibitors, this is facilitated by specific nitrogen atoms within the heterocyclic core.

A solvent-exposed region: This portion of the inhibitor extends towards the solvent-exposed area of the ATP-binding site and can be modified to improve solubility and pharmacokinetic properties.

For instance, in a series of 2H-Imidazo[2',1':2,3] acs.orgnih.govthiazolo[4,5-e]isoindol-8-yl-phenylureas, the ureido moiety was identified as a key element for driving antiproliferative activity against cell lines expressing FLT3-ITD. nih.gov Similarly, for imidazo[1,2-b]pyridazine derivatives, a 3-phenyl substituent and its derivatives (like 4-methoxyphenyl) showed potent activity against FLT3. acs.org

Rational Design of this compound Analogs for Enhanced Potency and Selectivity

The rational design of this compound analogs aims to optimize the interactions with the target kinase while minimizing off-target effects, a common issue with first-generation multi-kinase inhibitors. mdpi.combiorxiv.org This process often involves modifying the core scaffold and its substituents based on SAR data and computational modeling.

One successful strategy involves the synthesis of trisubstituted purine derivatives, which have shown potent and selective inhibition of AML cell lines with FLT3-ITD mutations. acs.org Another approach has been the development of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, where structural optimization led to compounds with strong inhibitory activity against both FLT3 and its resistant mutants. nih.gov

The development of second-generation inhibitors like quizartinib (B1680412) and gilteritinib (B612023) highlights the success of rational design in achieving higher potency and selectivity. mdpi.combiorxiv.org For example, quizartinib is a highly selective type II FLT3 inhibitor, while gilteritinib is a type I inhibitor active against both FLT3-ITD and tyrosine kinase domain (TKD) mutations. mdpi.comnih.gov

Preclinical Evaluation of Novel this compound Derivatives

The preclinical evaluation of new this compound derivatives is a critical step in their development pipeline. This involves a series of in vitro and in vivo studies to assess their efficacy and pharmacological properties.

In Vitro Studies:

Kinase Inhibition Assays: These assays measure the ability of the new compounds to inhibit the enzymatic activity of both wild-type and mutated forms of FLT3. For example, a novel inhibitor, FLIN-4, demonstrated potent inhibition of FLT3 with an IC50 value of 1.07 nM, which was significantly more potent than the known inhibitor midostaurin (B1676583). frontiersin.org

Cell-Based Assays: The antiproliferative activity of the derivatives is tested on AML cell lines that are dependent on FLT3 signaling, such as MV4-11 and MOLM-13. acs.org For instance, the imidazo[1,2-b]pyridazine derivative 34f showed high antiproliferative efficacy in these cell lines with GI50 values of 7 and 9 nM, respectively. acs.org

In Vivo Studies:

Xenograft Models: The efficacy of the novel derivatives is often tested in immunodeficient mice bearing subcutaneous tumors derived from human AML cell lines. In one study, a 2H-imidazo[2',1':2,3] acs.orgnih.govthiazolo[4,5-e]isoindol-8-yl-phenylurea derivative, compound 9c , significantly reduced tumor growth in an MV4-11 xenograft model. nih.gov Similarly, compound 34f also demonstrated marked tumor growth inhibition in a similar model. acs.org

Table 1: Preclinical Data for Selected this compound Derivatives

In Silico Modeling and Computational Approaches in this compound Derivative Design

Computational methods are indispensable in the modern drug discovery process, enabling the rational design and optimization of inhibitors like this compound. biorxiv.org These approaches provide valuable insights into the binding mechanisms of inhibitors and help predict the activity of new derivatives before their synthesis.

Molecular Docking: This technique is used to predict the binding mode of a ligand within the active site of a protein. It helps in understanding the key interactions between the inhibitor and the kinase, guiding the design of new analogs with improved affinity. rsc.orgbiorxiv.org For example, docking studies were used to elucidate the interactions of a pyrazole-urea scaffold within the FLT3 kinase. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing researchers to assess the stability of the binding and the conformational changes that occur upon ligand binding. biorxiv.org MD simulations revealed that a recurrent hydrogen bond with Asp829 stabilizes the complex of compound 9c with the inactive state of FLT3. nih.gov

Pharmacophore Modeling: This approach involves identifying the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. Pharmacophore models can be used to screen large compound libraries to identify novel scaffolds with potential FLT3 inhibitory activity. biorxiv.org

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR studies correlate the 3D properties of molecules with their biological activity, providing predictive models for designing more potent compounds. mdpi.com

These computational tools, in conjunction with experimental data, create a powerful feedback loop for the iterative optimization of this compound derivatives, accelerating the discovery of new and effective treatments for AML. biorxiv.org

Table 2: Chemical Compounds Mentioned

Translational Research Methodologies Applied to Flt3/itd in 1 Studies Preclinical Focus

High-Throughput Screening Approaches for Combination Partners in Preclinical Models

Because FLT3 inhibitors used as single agents often lead to resistance, a major focus of translational research is to identify effective combination therapies. High-throughput screening (HTS) is a key methodology for this purpose. HTS allows for the rapid testing of hundreds or even thousands of compounds to see which ones work synergistically with a FLT3 inhibitor. nih.gov

In a typical HTS setup, FLT3-ITD positive AML cell lines (like MV4-11 or MOLM-13) are treated with a FLT3 inhibitor in combination with a library of other compounds. nih.govbiorxiv.org Automated systems then measure cell viability to identify combinations that kill more cancer cells than either drug alone.

Successful HTS Campaigns:

An HTS of a 679-compound library identified several investigational and approved drugs, including ponatinib , cabozantinib , and the kinesin spindle protein inhibitor ispinesib , as being highly effective against FLT3-ITD+ AML cells. nih.gov

HTS has provided the rationale for combining FLT3 inhibitors with BCL-2 inhibitors like venetoclax (B612062) . frontiersin.orgbiorxiv.org These screens confirmed that co-inhibition is synergistic, as FLT3 inhibition can prime cells to become more dependent on BCL-2 for survival. frontiersin.org

Matrix combination screening identified that LSD1 inhibitors (GSK-2879552 or ORY-1001 ) work synergistically with the FLT3 inhibitor quizartinib (B1680412) , in part by suppressing the function of the oncogene MYC. ashpublications.org

Utilization of Advanced Preclinical Models (e.g., Organoids, Patient-Derived Xenografts)

To better predict clinical outcomes, researchers are moving beyond traditional cell lines to more complex models that more faithfully recapitulate human disease.

Patient-Derived Xenografts (PDX): PDX models are created by implanting tumor cells from a human patient directly into an immunodeficient mouse. jax.orgnih.gov These models are considered highly clinically relevant because they retain many of the original tumor's characteristics.

Genetic Fidelity: Studies have shown that PDX models of pediatric AML successfully maintain the primary FLT3-ITD mutation, even after multiple passages in mice. nih.gov This genetic stability is critical for reliably testing drugs that target this specific mutation.

Therapeutic Testing: PDX models are widely used to test the efficacy of novel FLT3 inhibitors and combination strategies. For instance, the combination of quizartinib and the MDM2 inhibitor milademetan (B560421) was shown to reduce tumor burden and improve survival in a FLT3-ITD AML PDX model. aacrjournals.org Similarly, the combination of the NRF2 inhibitor brusatol (B1667952) with chemotherapy showed efficacy in AML PDX models. mdpi.com

Biomarker Validation: PDX models are also crucial for validating biomarkers. Serum Follistatin levels were shown to correlate with leukemia engraftment in FLT3-ITD AML PDX mice, strengthening its case as a clinically relevant biomarker. embopress.orgkcl.ac.uk

Organoids: While more established in solid tumors, the use of 3D organoid models for leukemia research is an emerging area. ashpublications.org These models, which can be derived from patient samples, offer the potential to study leukemia cells within a more physiologically relevant 3D microenvironment. Preclinical studies have used ovarian cancer organoid models to test drug synergy, a methodology that is being adapted for hematological malignancies. researchgate.net

Future Directions and Unanswered Questions in Flt3/itd in 1 Research

Investigating Flt3/itd-IN-1 in Additional Malignancy Contexts

While the primary focus of FLT3-ITD inhibitors is Acute Myeloid Leukemia (AML) due to the high prevalence of this mutation, preclinical research often explores the efficacy of new compounds in other hematologic malignancies or even solid tumors where FLT3 is expressed or plays a role. Future preclinical studies for a compound like this compound would likely involve screening against a panel of cancer cell lines beyond AML to identify other potential therapeutic applications. For instance, FLT3 mutations, though less common, are also found in acute lymphoblastic leukemia (ALL) and myelodysplastic syndromes (MDS).

Strategies to Overcome Identified Resistance Mechanisms of this compound in Research Models

A critical area of future research for any new FLT3 inhibitor, including this compound, will be the elucidation of and response to resistance mechanisms. Research on other FLT3 inhibitors has revealed several ways leukemia cells evade treatment. nih.govdovepress.com These can be broadly categorized as on-target (within the FLT3 gene) or off-target (activation of bypass signaling pathways). mdpi.com

On-target resistance frequently involves the acquisition of secondary point mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835Y mutation, or the "gatekeeper" F691L mutation, which can confer broad resistance to many inhibitors. dovepress.commdpi.com Future research on this compound would need to determine its activity against these known resistance mutations in preclinical models.

Off-target resistance involves the activation of alternative survival pathways that render the cancer cell independent of FLT3 signaling. nih.gov Pathways such as the RAS/MAPK and PI3K/Akt are common culprits. mdpi.com Understanding how this compound might be affected by the activation of these bypass routes will be crucial.

Strategies to overcome these resistance mechanisms in research models would likely involve:

Rational Combination Therapies: Combining this compound with inhibitors of downstream or parallel pathways (e.g., MEK inhibitors, PI3K inhibitors).

Development of Next-Generation Inhibitors: If this compound proves susceptible to certain resistance mutations, this knowledge would inform the design of subsequent inhibitors that can overcome these specific liabilities.

Refinement of Preclinical Combination Regimens Involving this compound

Single-agent efficacy of targeted therapies is often limited and transient. frontiersin.org Therefore, a significant portion of future research would focus on identifying synergistic combinations. Preclinical studies for other FLT3 inhibitors have shown promise when combined with various agents. genomenon.comonclive.com

Future preclinical work on this compound would likely explore combinations with:

Standard Chemotherapy: Agents like cytarabine (B982) and daunorubicin (B1662515) are the backbone of AML treatment. Studies would be needed to determine the optimal sequence of administration, as concurrent or post-chemotherapy delivery of a FLT3 inhibitor has been shown to be more effective than pretreatment. nih.gov

BCL-2 Inhibitors: Compounds like venetoclax (B612062) have shown synergistic activity with FLT3 inhibitors in preclinical models by targeting apoptosis resistance. frontiersin.orgfrontiersin.org

Other Targeted Agents: This could include inhibitors of MDM2, Pim kinases, or other signaling molecules known to be active in AML. targetedonc.comaacrjournals.org

The table below summarizes potential combination strategies based on preclinical research with other FLT3 inhibitors.

| Combination Class | Example Agent | Rationale |

| Chemotherapy | Cytarabine, Daunorubicin | Standard of care; potential for synergistic cytotoxicity. nih.gov |

| BCL-2 Inhibitors | Venetoclax | Overcomes apoptosis resistance, a common feature in FLT3-ITD AML. frontiersin.orgfrontiersin.org |

| Pim Kinase Inhibitors | AZD1208 | Targets a downstream signaling pathway that promotes survival. aacrjournals.org |

| MDM2 Inhibitors | Milademetan (B560421) | Targets the p53 pathway, often dysregulated in AML. targetedonc.com |

Exploration of Novel Delivery Systems for this compound in Preclinical Research Models

While many small molecule inhibitors are orally bioavailable, research into novel drug delivery systems aims to improve therapeutic efficacy, reduce off-target effects, and overcome drug resistance. For a compound like this compound, future exploration in this area, if applicable, could involve:

Liposomal Formulations: To enhance drug delivery to the bone marrow and leukemia cells, potentially increasing efficacy and reducing systemic toxicity.

Nanoparticle-based Delivery: To improve solubility, stability, and targeted delivery of the compound.

PROTACs (Proteolysis-Targeting Chimeras): An emerging strategy is to develop PROTACs that, instead of just inhibiting the target protein, lead to its degradation. This could offer a more profound and durable response and potentially overcome some resistance mechanisms.

These future directions remain speculative for this compound specifically, pending the publication of foundational preclinical data. The path forward will be dictated by its unique pharmacological profile and its performance in initial in vitro and in vivo studies.

Q & A

Q. What experimental models are most appropriate for validating FLT3/ITD-IN-1’s inhibitory activity in vitro and in vivo?

Methodological Answer: Use FLT3/ITD-dependent cell lines (e.g., MV4-11 or MOLM-13) for in vitro assays, measuring phosphorylation inhibition via Western blot . For in vivo validation, employ xenograft models with these cell lines, monitoring tumor regression and survival rates. Include negative controls (wild-type FLT3 cells) to confirm specificity .

Q. How do researchers standardize assays to quantify this compound’s potency and selectivity?

Methodological Answer: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity against 50+ kinases. Calculate IC50 values via dose-response curves in cellular proliferation assays. Normalize data using ATP concentration controls and validate reproducibility across ≥3 independent replicates .

Q. What molecular techniques confirm FLT3/ITD mutation status in preclinical models?

Methodological Answer: Employ PCR amplification followed by capillary electrophoresis or next-generation sequencing (NGS) to detect ITD length and allelic ratio. Validate findings with Sanger sequencing and correlate mutation status with drug response in dose-escalation studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different AML subtypes be resolved?

Methodological Answer: Conduct stratified analysis by FAB classification (e.g., M3 vs. non-M3 AML) to identify subtype-specific resistance mechanisms . Use multi-omics approaches (transcriptomics/proteomics) to uncover differential signaling pathway activation. Cross-validate findings with patient-derived xenograft (PDX) models .

Q. What statistical frameworks are optimal for analyzing this compound’s synergistic effects with other inhibitors?

Methodological Answer: Apply the Chou-Talalay combination index (CI) method to quantify synergy. Use multivariate Cox regression to assess survival outcomes in combinatorial therapy trials. Adjust for covariates like mutation burden and co-occurring genetic lesions .

Q. How should researchers address batch-to-batch variability in this compound synthesis during preclinical studies?

Methodological Answer: Implement strict QC protocols: NMR/HPLC for purity (>95%), LC-MS for structural confirmation, and stability testing under storage conditions. Report batch-specific activity data in supplementary materials to enable meta-analysis .

Q. What ethical considerations arise when translating this compound findings from murine models to human trials?

Methodological Answer: Adhere to the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) . Justify animal use via 3R principles (Replacement, Reduction, Refinement) and align human trial designs with ICH-GCP guidelines, including informed consent for mutation-specific therapies .

Data Synthesis & Contradiction Analysis

Q. How can conflicting results between this compound’s in vitro potency and in vivo efficacy be reconciled?

Methodological Answer: Evaluate pharmacokinetic/pharmacodynamic (PK/PD) mismatches, such as bioavailability or metabolite instability. Use microdialysis in tumor tissues to measure drug penetration and correlate with efficacy endpoints. Cross-reference with transcriptomic data to identify compensatory pathways .

Q. What strategies validate this compound’s mechanism of action when off-target effects are suspected?

Methodological Answer: Perform CRISPR/Cas9 knockout of FLT3/ITD in cell lines and re-test drug response. Use thermal shift assays (CETSA) to confirm target engagement. Integrate phosphoproteomics to map downstream signaling changes .

Q. How should researchers prioritize follow-up studies when this compound shows limited clinical activity despite preclinical promise?

Methodological Answer: Conduct adaptive trial designs with biomarker-driven patient selection (e.g., FLT3/ITD allelic ratio ≥0.5). Explore resistance mechanisms via longitudinal NGS of relapsed samples and test salvage combinations (e.g., with HDAC inhibitors) in secondary screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.